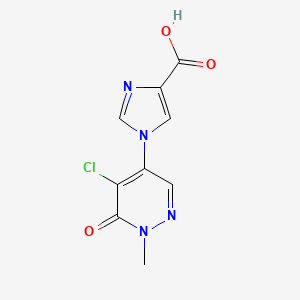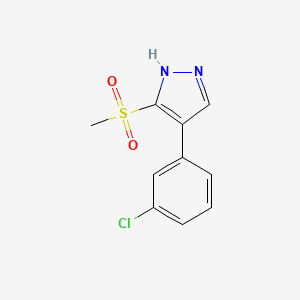
4-(3-Chlorophenyl)-3-(methylsulfonyl)-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Chlorophenyl)-3-(methylsulfonyl)-1H-pyrazole is a chemical compound with a unique structure that includes a pyrazole ring substituted with a chlorophenyl group and a methylsulfonyl group
Preparation Methods
The synthesis of 4-(3-Chlorophenyl)-3-(methylsulfonyl)-1H-pyrazole typically involves the reaction of 3-chlorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring. The methylsulfonyl group is introduced through a sulfonylation reaction using methylsulfonyl chloride under basic conditions. Industrial production methods may involve optimization of these steps to increase yield and purity.
Chemical Reactions Analysis
4-(3-Chlorophenyl)-3-(methylsulfonyl)-1H-pyrazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the removal of the sulfonyl group.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-(3-Chlorophenyl)-3-(methylsulfonyl)-1H-pyrazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological targets.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(3-Chlorophenyl)-3-(methylsulfonyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The chlorophenyl group may interact with hydrophobic pockets in proteins, while the methylsulfonyl group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar compounds to 4-(3-Chlorophenyl)-3-(methylsulfonyl)-1H-pyrazole include other pyrazole derivatives with different substituents. For example:
4-(3-Chlorophenyl)-1H-pyrazole: Lacks the methylsulfonyl group, which may result in different reactivity and biological activity.
3-(Methylsulfonyl)-1H-pyrazole: Lacks the chlorophenyl group, affecting its chemical properties and potential applications. The uniqueness of this compound lies in the combination of both the chlorophenyl and methylsulfonyl groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C10H9ClN2O2S |
|---|---|
Molecular Weight |
256.71 g/mol |
IUPAC Name |
4-(3-chlorophenyl)-5-methylsulfonyl-1H-pyrazole |
InChI |
InChI=1S/C10H9ClN2O2S/c1-16(14,15)10-9(6-12-13-10)7-3-2-4-8(11)5-7/h2-6H,1H3,(H,12,13) |
InChI Key |
PMMBTJIGNYALSB-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=C(C=NN1)C2=CC(=CC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-Chloro-4-(6-chlorooxazolo[5,4-b]pyridin-2-yl)aniline](/img/structure/B11796588.png)
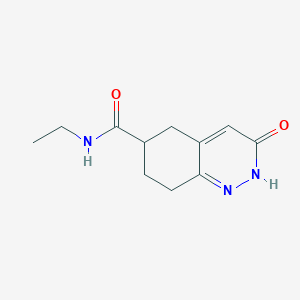
![1-(6-Methyl-[1,2,3]triazolo[1,5-a]pyrazin-4-yl)pyrrolidin-3-amine](/img/structure/B11796598.png)
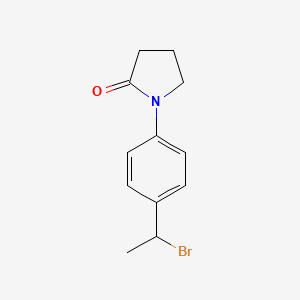

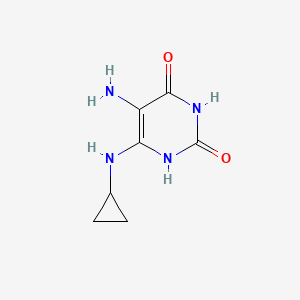

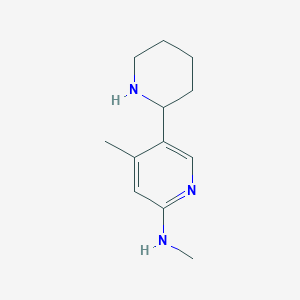
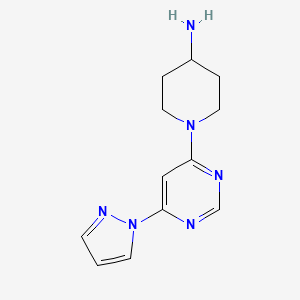
![Benzyl 2-(4-hydroxyphenyl)-6,7-dihydrothiazolo[5,4-C]pyridine-5(4H)-carboxylate](/img/structure/B11796643.png)
![tert-Butyl 6-methyl-4-oxo-3,4,6,7-tetrahydropyrido[2,3-d]pyrimidine-8(5H)-carboxylate](/img/structure/B11796649.png)
